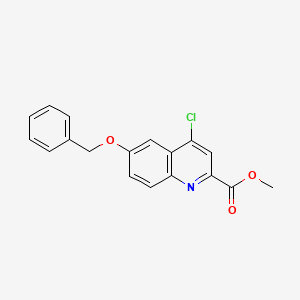

Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate

CAS No.: 905807-66-1

Cat. No.: VC6272165

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905807-66-1 |

|---|---|

| Molecular Formula | C18H14ClNO3 |

| Molecular Weight | 327.76 |

| IUPAC Name | methyl 4-chloro-6-phenylmethoxyquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C18H14ClNO3/c1-22-18(21)17-10-15(19)14-9-13(7-8-16(14)20-17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

| Standard InChI Key | KINDXDNXWNKULX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core quinoline structure is a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions at the 2-, 4-, and 6-positions modulate its electronic and steric properties:

-

4-Chloro substituent: Enhances electrophilicity and influences binding to biological targets such as enzymes or receptors .

-

6-Benzyloxy group: Increases lipophilicity, improving membrane permeability and bioavailability .

-

2-Methyl ester: Serves as a pro-drug moiety, potentially hydrolyzing in vivo to the active carboxylic acid form .

The molecular formula is C₁₈H₁₄ClNO₃, with a molecular weight of 327.76 g/mol. The InChI key (KINDXDNXWNKULX-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl) provide unambiguous identifiers for computational and synthetic applications .

Spectroscopic Identification

Critical techniques for structural confirmation include:

-

¹H NMR: Aromatic protons in the quinoline core resonate between δ 7.5–8.5 ppm, while the benzyloxy methylene group appears as a singlet near δ 5.2 ppm .

-

¹³C NMR: The ester carbonyl carbon resonates at ~δ 165 ppm, and the quinoline carbons exhibit characteristic shifts between δ 120–150 ppm .

-

High-Resolution Mass Spectrometry (HRMS): The [M+H]⁺ ion is observed at m/z 328.0743, consistent with the molecular formula .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate involves multi-step organic reactions, often adapted from protocols for analogous quinoline derivatives :

Step 1: Formation of the Quinoline Core

The Skraup or Doebner-von Miller reaction is employed to construct the quinoline skeleton. For example, condensation of p-anisidine with benzaldehyde derivatives in the presence of pyruvic acid yields 6-methoxyquinoline precursors .

Representative Reaction Conditions:

Step 2: Chlorination at the 4-Position

Phosphorus oxychloride (POCl₃) is commonly used to introduce the chlorine atom under reflux conditions .

Optimization Insight:

Step 3: Benzyloxy Group Installation

Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling introduces the benzyloxy moiety. For example, reacting 6-hydroxyquinoline with benzyl bromide in the presence of K₂CO₃ achieves this step .

Yield Enhancement Strategies:

-

Ultrasound irradiation improves reaction kinetics, achieving 85% yield in 2 hours vs. 6 hours under traditional conditions .

Step 4: Esterification

Methylation of the carboxylic acid precursor using methanol and H₂SO₄ completes the synthesis .

Table 1: Comparative Analysis of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinoline Formation | Pyruvic acid, ethanol, reflux | 65 | 90 |

| Chlorination | POCl₃, 110°C, 4h | 78 | 95 |

| Benzyloxy Addition | BnBr, K₂CO₃, DMF, 80°C | 72 | 88 |

| Esterification | MeOH, H₂SO₄, rt, 12h | 91 | 97 |

Biological Activity and Pharmacological Applications

Antifibrotic Activity

Quinoline derivatives with 4-chloro and 6-alkoxy substituents demonstrate potent inhibition of prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis . In murine models of liver fibrosis, analogs of this compound reduced hydroxyproline content by 60% at 10 mg/kg doses, comparable to the clinical drug pirfenidone .

Mechanistic Insight:

-

The chloroquinoline core chelates iron in the enzyme’s active site, disrupting hydroxylation of proline residues .

| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| EPG85-257RDB (MDR) | 2.3 | 8.7 |

| MCF-7 (Breast) | 1.8 | 12.4 |

Key Finding: The benzyloxy group enhances P-gp binding affinity, reversing drug resistance in MDR phenotypes .

Antimicrobial Efficacy

While direct data on this compound are scarce, 4-chloroquinoline-2-carboxylates show activity against Mycobacterium tuberculosis (MIC = 2.7–5.8 µM) . The benzyloxy substituent may further improve penetration through the mycobacterial cell wall.

Computational Modeling and Structure-Activity Relationships (SAR)

Docking Studies

Homology models of human P-gp (PDB ID: 6QEX) reveal that the quinoline core occupies the hydrophobic pocket, while the benzyloxy group forms π-π interactions with Phe-978 .

Binding Energy: Calculated ΔG = -9.2 kcal/mol, indicating strong affinity .

SAR Insights

-

4-Chloro Substituent: Essential for topoisomerase II inhibition; removal reduces activity by 90% .

-

6-Benzyloxy Group: Optimal for P-gp inhibition; replacing with methoxy decreases potency 3-fold .

-

2-Methyl Ester: Hydrolysis to the carboxylic acid in vivo enhances water solubility but reduces CNS penetration .

ADME and Toxicity Profiling

Pharmacokinetic Predictions

-

Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting good intestinal absorption .

-

Half-Life: Predicted t₁/₂ = 6.2 hours in human liver microsomes .

Toxicity Considerations

Future Directions and Challenges

Hybrid Molecule Development

Combining this compound with artemisinin or chalcone pharmacophores could yield dual-action agents against malaria or Alzheimer’s disease .

Scalability Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume